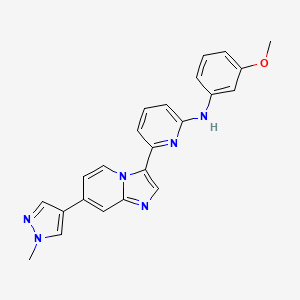
Flt3-itd/D835Y-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3-itd/D835Y-IN-1 is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and D835Y mutations. These mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. The compound is used in scientific research to study the effects of FLT3 inhibition on leukemia cells and to develop potential therapeutic strategies for AML.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-itd/D835Y-IN-1 involves several steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of substituents through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions vary depending on the specific steps involved, but common reagents include organic solvents, acids, bases, and catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Flt3-itd/D835Y-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acids, and bases are used under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Flt3-itd/D835Y-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Studying the chemical properties and reactivity of FLT3 inhibitors.
Biology: Investigating the biological effects of FLT3 inhibition on leukemia cells and other cell types.
Medicine: Developing potential therapeutic strategies for AML and other cancers with FLT3 mutations.
Industry: Producing FLT3 inhibitors for research and potential clinical use.
Wirkmechanismus
Flt3-itd/D835Y-IN-1 exerts its effects by inhibiting the activity of the FLT3 receptor tyrosine kinase. The compound binds to the active site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of downstream signaling pathways, including the STAT5, AKT, and ERK pathways, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemia cells and inhibits their growth.
Vergleich Mit ähnlichen Verbindungen
Flt3-itd/D835Y-IN-1 is unique in its ability to specifically inhibit both the ITD and D835Y mutations of FLT3. Similar compounds include:
Gilteritinib: An FLT3 inhibitor that targets both ITD and tyrosine kinase domain (TKD) mutations.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Quizartinib: An FLT3 inhibitor with activity against ITD mutations.
Compared to these compounds, this compound offers a more targeted approach to inhibiting specific FLT3 mutations, making it a valuable tool in research and potential therapeutic development.
Eigenschaften
Molekularformel |
C23H20N6O |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O/c1-28-15-17(13-25-28)16-9-10-29-21(14-24-23(29)11-16)20-7-4-8-22(27-20)26-18-5-3-6-19(12-18)30-2/h3-15H,1-2H3,(H,26,27) |
InChI-Schlüssel |
PISRCJFQXAGKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


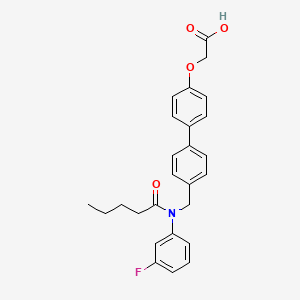
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
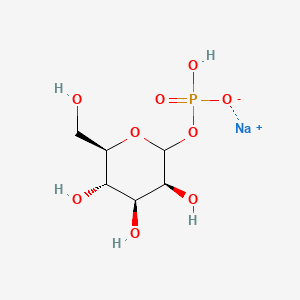

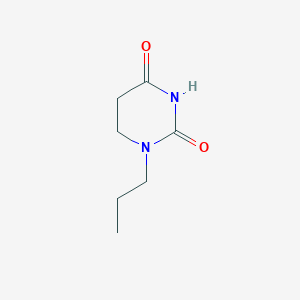
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
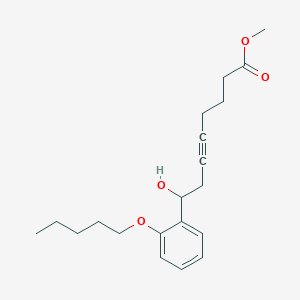
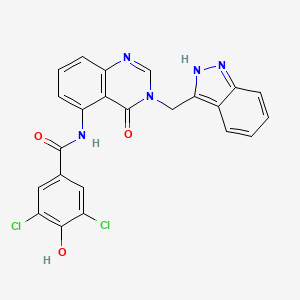
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
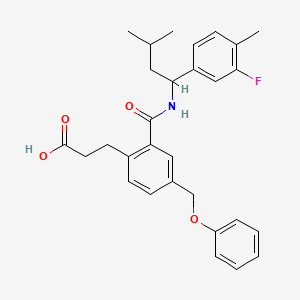
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
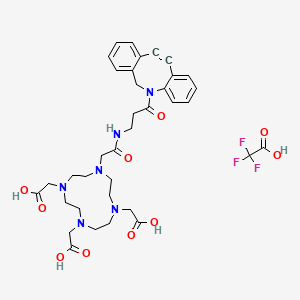
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
